molecular formula C19H43NSi B14599844 n,n-Diethyl-3-(tributylsilyl)propan-1-amine CAS No. 60197-39-9

n,n-Diethyl-3-(tributylsilyl)propan-1-amine

Cat. No.: B14599844
CAS No.: 60197-39-9
M. Wt: 313.6 g/mol
InChI Key: RJMRTLXUFMFFJJ-UHFFFAOYSA-N
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Description

n,n-Diethyl-3-(tributylsilyl)propan-1-amine: is a tertiary amine with a unique structure that includes a tributylsilyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n,n-Diethyl-3-(tributylsilyl)propan-1-amine typically involves the reaction of n,n-diethyl-3-aminopropylamine with a tributylsilyl chloride under anhydrous conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity .

Chemical Reactions Analysis

Types of Reactions: n,n-Diethyl-3-(tributylsilyl)propan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: n,n-Diethyl-3-(tributylsilyl)propan-1-amine is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds. It is also employed in the preparation of silyl-protected amines, which are useful intermediates in various synthetic pathways .

Biology and Medicine:

Industry: In industry, this compound can be used in the production of specialty chemicals and materials, including polymers and resins. Its unique structure allows for modifications that can enhance the properties of these materials .

Mechanism of Action

The mechanism of action of n,n-Diethyl-3-(tributylsilyl)propan-1-amine is primarily related to its ability to form stable carbon-silicon bonds. The silyl group can act as a protecting group for amines, preventing unwanted reactions during synthesis. The compound can also participate in nucleophilic substitution reactions, where the amine group acts as a nucleophile .

Comparison with Similar Compounds

  • n,n-Diethyl-3-(trimethoxysilyl)propan-1-amine
  • n,n-Diethyl-3-(triethoxysilyl)propan-1-amine
  • n,n-Dimethyl-3-(tributylsilyl)propan-1-amine

Uniqueness: n,n-Diethyl-3-(tributylsilyl)propan-1-amine is unique due to its tributylsilyl group, which provides steric hindrance and stability to the compound. This makes it particularly useful in reactions where other silyl groups might be too reactive or unstable .

Properties

CAS No.

60197-39-9

Molecular Formula

C19H43NSi

Molecular Weight

313.6 g/mol

IUPAC Name

N,N-diethyl-3-tributylsilylpropan-1-amine

InChI

InChI=1S/C19H43NSi/c1-6-11-16-21(17-12-7-2,18-13-8-3)19-14-15-20(9-4)10-5/h6-19H2,1-5H3

InChI Key

RJMRTLXUFMFFJJ-UHFFFAOYSA-N

Canonical SMILES

CCCC[Si](CCCC)(CCCC)CCCN(CC)CC

Origin of Product

United States

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